molecular formula C5H6F3N3O B1396304 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 1306738-99-7

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Cat. No. B1396304
M. Wt: 181.12 g/mol
InChI Key: ZQTUIJDDWMATEM-UHFFFAOYSA-N
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Description

The compound is a derivative of fluoxetine, an antidepressant drug . Fluoxetine is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves the development of organic compounds containing fluorine .


Molecular Structure Analysis

The physicochemical effects of CF3 substitutions at each ring position have been studied by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .


Chemical Reactions Analysis

Trifluoromethyl amines are prone to hydrolysis, whereas trifluoromethyl azoles have excellent aqueous stability .


Physical And Chemical Properties Analysis

Compared to their -methyl analogues, -trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

Photochemistry and Synthesis

  • The photochemistry of fluorinated heterocyclic compounds, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been explored for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This includes photolytic reactions leading to various fluorinated structures, highlighting potential applications in synthetic methodologies toward fluorinated heterocycles (Pace et al., 2004).

Reactions with Alcohols and Amines

  • Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been studied, leading to the formation of aryl nitrile and various other products. This indicates potential applications in the synthesis of diverse compounds through reactions involving 1,2,4-oxadiazoles (Brown, Clack, & Wilson, 1988).

Antimicrobial Applications

  • Synthesis of novel triazole derivatives, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been performed with demonstrated antimicrobial activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Anticancer Research

  • Studies have been conducted on the design, synthesis, and evaluation of compounds containing 1,2,4-oxadiazole moieties for anticancer activity. This research suggests potential applications in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Energetic Materials and Explosives

  • Research into the synthesis of compounds based on 1,2,4-oxadiazoles has revealed applications in the creation of insensitive energetic materials. These findings are significant for the development of new materials in the field of explosives and propellants (Yu et al., 2017).

Pesticidal Activities

  • Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and found to possess excellent insecticidal and fungicidal activities. This research opens avenues for the development of new pesticides (Liu et al., 2021).

Safety And Hazards

The compound may cause burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . Many novel applications of TFMP are expected to be discovered in the future .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-9-2-3-10-4(11-12-3)5(6,7)8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTUIJDDWMATEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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